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Compound of Interest

Compound Name: Rezivertinib analogue 1

Cat. No.: B12395196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rezivertinib, a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its associated

analogue 1. This document details their chemical properties, biological activities, and the

experimental methodologies used for their characterization.

Core Compound Identification
A critical aspect of drug development and research is the precise identification of chemical

entities. The Chemical Abstracts Service (CAS) number and molecular formula for Rezivertinib

and its analogue 1 are fundamental for regulatory, manufacturing, and research purposes.

Compound CAS Number Molecular Formula

Rezivertinib 1835667-12-3[1][2][3] C27H30N6O3[1][2]

Rezivertinib analogue 1 2227103-37-7[4][5][6][7][8] C27H33N7O[8]

Rezivertinib analogue 1 has been identified as a process impurity of osimertinib mesylate.[4]

Quantitative Biological Activity of Rezivertinib
Rezivertinib has demonstrated potent and selective inhibitory activity against EGFR mutations,

particularly the T790M resistance mutation, which often arises after treatment with earlier-
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generation EGFR TKIs. The following table summarizes key quantitative data from preclinical

and clinical studies.

Parameter Value
Cell Line/Study
Population

Reference

IC50 (EGFR

T790M/L858R)
~1–10 nM Preclinical [3]

IC50 (H1975 cell line) ~8 nM Preclinical [3]

GI50 (PC9, del19) 13.3 nM Preclinical

GI50 (HCC827,

L858R)
6.8 nM Preclinical

GI50 (NCI-H1975,

del19/T790M)
22 nM Preclinical

GI50 (A431, EGFR

WT)
> 1000 nM Preclinical

Objective Response

Rate (ORR)
59.3%

Patients with EGFR

T790M-mutated

advanced NSCLC

[9]

Median Progression-

Free Survival (PFS)
9.7 months

Patients with EGFR

T790M-mutated

advanced NSCLC

[9]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the protocols for key experiments used in the evaluation of

Rezivertinib and similar EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of EGFR.
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Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound

against wild-type and mutant EGFR kinases.

Materials:

Recombinant human EGFR enzymes (Wild-Type, L858R, T790M)

ATP (Adenosine triphosphate)

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

Test compound serially diluted in 50% DMSO

384-well, white, non-binding surface microtiter plates

Plate reader capable of monitoring fluorescence

Procedure:

Prepare a 10X stock solution of the EGFR enzyme in the kinase reaction buffer.

Prepare a 1.13X stock solution of ATP and the peptide substrate in the same buffer.

Add 5 µL of the 10X kinase solution to each well of the 384-well plate.

Add 0.5 µL of the serially diluted test compound or DMSO control to the respective wells and

pre-incubate.

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

Monitor the reaction kinetics by measuring fluorescence at appropriate excitation and

emission wavelengths (e.g., λex360/λem485 for Y12-Sox) at regular intervals.

Calculate the initial reaction velocity from the linear phase of the progress curves.
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Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a

variable slope model to determine the IC50 value.[10]

Cellular Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which serves

as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test

compound in cancer cell lines.

Materials:

Cancer cell lines (e.g., A431, NCI-H1975, PC-9)

Cell culture medium (e.g., DMEM with 10% FBS)

Test compound serially diluted in cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a

specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of

formazan crystals.

Remove the medium and add solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell growth inhibition relative to the vehicle control and

determine the GI50 value.[11][12]

In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of the test compound to inhibit tumor growth in mice bearing

human tumor xenografts.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Human cancer cell line (e.g., NCI-H1975)

Test compound formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Inject human cancer cells subcutaneously into the flank of the mice.

Allow the tumors to grow to a palpable size.

Randomize the mice into treatment and control groups.

Administer the test compound or vehicle control to the respective groups, typically daily via

oral gavage.

Measure the tumor volume using calipers at regular intervals.

Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis.

Calculate the percentage of tumor growth inhibition for the treatment group compared to the

control group.[13]

Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for

understanding the mechanism of action and the drug development process.
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Caption: EGFR Signaling Pathway and Inhibition by Rezivertinib.
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Caption: General Workflow for EGFR Inhibitor Drug Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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